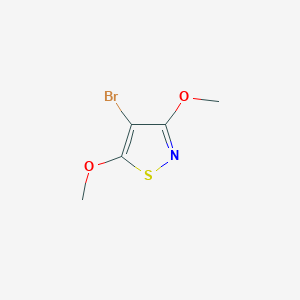

4-Bromo-3,5-dimethoxy-1,2-thiazole

描述

Isothiazole (B42339) Ring Formation

The construction of the isothiazole ring can be achieved through various cyclization strategies. A relevant approach is the reaction between a dithioester and an aryl acetonitrile (B52724) in the presence of a base like potassium hydroxide (B78521) (KOH). This method yields 3-hydroxy-4,5-disubstituted isothiazoles. nih.govlibretexts.org By selecting appropriate starting materials, a precursor such as 3,5-dihydroxyisothiazole could be synthesized. This reaction proceeds through the formation of new carbon-carbon, carbon-oxygen, and nitrogen-sulfur bonds in a single step under aerial conditions. nih.gov

Other established methods for creating the isothiazole scaffold include:

Annulation of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate. organic-chemistry.org

Three-component reactions involving enaminoesters, a sulfur source, and bromodifluoroacetamides. acs.org

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.org

Functional Group Interconversion: Methylation

Once a dihydroxyisothiazole precursor is obtained, the next step is the methylation of the hydroxyl groups to form 3,5-dimethoxyisothiazole. This can be accomplished using standard ether synthesis protocols, such as the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl groups with a suitable base (e.g., sodium hydride) to form alkoxides, which are then treated with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to yield the desired dimethoxy product.

Electrophilic Bromination

The final step is the regioselective bromination of the 3,5-dimethoxyisothiazole intermediate. The C4 position on the isothiazole ring is the most likely site for electrophilic substitution due to the activating and ortho-, para-directing effects of the two methoxy (B1213986) groups at the C3 and C5 positions.

A common and effective method for such a transformation is the use of an electrophilic bromine source like N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF). nih.gov This reagent is known to facilitate the regioselective halogenation of various heterocyclic systems. nih.gov Another potential brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been used for the C3-bromination of indazoles under ultrasound-assisted conditions. rsc.org The reaction conditions, including temperature and reaction time, would need to be optimized to ensure selective bromination at the C4 position and to minimize the formation of side products.

The table below summarizes the proposed synthetic sequence and relevant findings from the literature.

| Step | Transformation | Reagents & Conditions | Relevant Findings | Citation |

| 1 | Isothiazole Ring Formation | Dithioester, Aryl Acetonitrile, KOH | Synthesis of 3-hydroxy-4,5-disubstituted isothiazoles. | nih.govlibretexts.org |

| 2 | Methylation | NaH, Methyl Iodide (or similar) | Standard Williamson ether synthesis. | |

| 3 | Electrophilic Bromination | N-Bromosuccinimide (NBS), DMF | Regioselective halogenation of fused isothiazoles. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-dimethoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUSWDSZOXPYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Purification and Isolation Techniques for Brominated and Methoxylated Thiazoles

Chromatographic Methods

Column chromatography is a fundamental technique for the purification of brominated and methoxylated thiazoles.

Silica (B1680970) Gel Chromatography : This is the most common method used for the purification of reaction intermediates and final products. For instance, the crude product from the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a similarly substituted compound, is purified by silica gel chromatography. core.ac.uk The choice of eluent system (e.g., hexane/ethyl acetate) is crucial for achieving good separation.

Modified Silica Gel : In cases where standard silica gel is insufficient, modifications can be made. For example, silica gel mixed with 10% w/w anhydrous potassium carbonate has been used to effectively remove organotin impurities from brominated thiazole (B1198619) derivatives following Stille coupling reactions. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For separating very similar compounds, such as halogen positional isomers or dehalogenated impurities, Ultra High-Performance Liquid Chromatography (UHPLC) is a powerful tool. Columns with specialized stationary phases, like Phenyl-Hexyl or Pentafluorophenyl (PFP), often provide excellent resolution for halogenated molecules. mdpi.com

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of pure crystals. A patent for preparing halogenated isothiazoles describes purification by recrystallization from a methylene (B1212753) chloride/hexane mixture. mdpi.com The selection of an appropriate solvent system is determined empirically to maximize the recovery of the pure compound while leaving impurities in the solution.

Other Techniques

Precipitation : In some synthetic procedures, the desired halogenated isothiazole (B42339) salt may precipitate directly from the reaction mixture. This allows for a simple and efficient initial isolation by filtration before further purification by recrystallization or chromatography. mdpi.com

Supercritical Fluid Chromatography (SFC) : SFC is an alternative to HPLC that uses supercritical CO2 as the mobile phase. It is particularly effective for the separation of chiral compounds and can also be applied to the purification of closely related halogenated isomers. mdpi.com

The following table outlines various purification techniques and their applications for brominated and methoxylated thiazoles.

| Technique | Application | Key Considerations | Citation |

| Silica Gel Chromatography | General purification of intermediates and final products. | Choice of eluent system is critical for separation. | core.ac.uk |

| UHPLC | Separation of closely related isomers and dehalogenated impurities. | Specialized columns (e.g., PFP) can enhance selectivity. | mdpi.com |

| Recrystallization | Final purification of solid products. | Solvent selection is key to yield and purity. | mdpi.com |

| Precipitation | Initial isolation of product from the reaction mixture. | Useful for products that are insoluble in the reaction solvent. | mdpi.com |

| SFC | Separation of isomers, including chiral compounds. | Offers an alternative to liquid chromatography with different selectivity. | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 3,5 Dimethoxy 1,2 Thiazole

Reactivity Profile of the Bromine Moiety in 4-Bromo-3,5-dimethoxy-1,2-thiazole

The bromine atom at the C4 position is a key functional handle for molecular elaboration. Its reactivity is principally governed by its susceptibility to nucleophilic attack and its ability to participate in organometallic processes.

Nucleophilic Substitution Reactions at the Brominated Position

While the 1,2-thiazole ring is considered an electron-rich aromatic system, the electronegativity of the nitrogen and sulfur heteroatoms, combined with the electron-withdrawing nature of the bromine atom, can render the C4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, the presence of two electron-donating methoxy (B1213986) groups at the C3 and C5 positions is expected to decrease the electrophilicity of the C4 carbon, making SNAr reactions challenging.

Despite this, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom may be achieved. The general reactivity trend for halogens in SNAr reactions on thiazole (B1198619) rings is typically F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability and is attributed to the polarization of the carbon-halogen bond.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

| Alkoxide | Sodium methoxide | 3,4,5-Trimethoxy-1,2-thiazole | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Amine | Piperidine | 4-(Piperidin-1-yl)-3,5-dimethoxy-1,2-thiazole | High temperature, with or without a base |

| Thiolate | Sodium thiophenoxide | 4-(Phenylthio)-3,5-dimethoxy-1,2-thiazole | Polar aprotic solvent |

Reactions Involving the 1,2-Thiazole Ring System

The inherent chemical properties of the 1,2-thiazole ring, along with its substituents, allow for a range of chemical transformations.

Reactivity of the Dimethoxy Substituents in this compound

The methoxy groups at the C3 and C5 positions are generally stable. However, under strong acidic conditions, such as with hydrobromic or hydroiodic acid, ether cleavage can occur to yield the corresponding hydroxythiazoles. This reaction typically proceeds via a protonated ether intermediate followed by nucleophilic attack by the halide ion.

Oxidation and Reduction Pathways of the Thiazole Ring

The 1,2-thiazole ring can undergo both oxidation and reduction, although these reactions can sometimes lead to ring cleavage.

Oxidation: Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. Oxidation with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), may lead to the formation of the corresponding N-oxide. The formation of S-oxides is less common.

Reduction: The thiazole ring is generally resistant to catalytic hydrogenation under standard conditions (e.g., H2/Pd-C). However, more potent reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction), can lead to reductive cleavage of the N-S bond and subsequent ring opening.

Electrophilic Aromatic Substitution on the Thiazole Core

The 1,2-thiazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the heteroatoms. However, the presence of two electron-donating methoxy groups should, in principle, activate the ring towards electrophilic attack. The only available position for substitution is the C4 position, which is already occupied by a bromine atom. Therefore, direct electrophilic aromatic substitution on this compound is not a feasible reaction pathway unless the bromine atom is first removed.

Transition Metal-Catalyzed Reactions of this compound

The bromine atom at the C4 position makes this compound an excellent candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester | Pd(PPh3)4, PdCl2(dppf) with a base (e.g., K2CO3, Cs2CO3) | 4-Aryl-3,5-dimethoxy-1,2-thiazole |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu3) | Pd(PPh3)4, PdCl2(PPh3)2 | 4-Aryl-3,5-dimethoxy-1,2-thiazole |

| Heck Coupling | Alkene | Pd(OAc)2 with a phosphine (B1218219) ligand and a base (e.g., Et3N) | 4-Alkenyl-3,5-dimethoxy-1,2-thiazole |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, and a base (e.g., Et3N) | 4-Alkynyl-3,5-dimethoxy-1,2-thiazole |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 with a phosphine ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOtBu) | 4-Amino-3,5-dimethoxy-1,2-thiazole |

These cross-coupling reactions are expected to proceed efficiently, providing access to a wide array of substituted 3,5-dimethoxy-1,2-thiazole (B2715013) derivatives, which can serve as valuable building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Investigations into Suzuki-Miyaura Cross-Coupling Reactions

There are no specific studies in the reviewed literature that investigate the participation of This compound in Suzuki-Miyaura cross-coupling reactions. While this palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and has been applied to a vast array of bromo-substituted heterocycles, its application to this particular substrate has not been reported. Research on related compounds, such as 3,5-dichloro-1,2,4-thiadiazole, shows that Suzuki-Miyaura couplings can be performed on halogenated thiadiazole rings, but direct data for the 1,2-thiazole is absent. nih.govnih.gov

Studies on C-H Activation and Direct Arylation Reactions

The exploration of C-H activation and direct arylation as a means to functionalize This compound is another area lacking published research. These methods offer an efficient way to form carbon-carbon bonds by activating otherwise inert C-H bonds. Palladium-catalyzed direct C-H arylation has been successfully applied to various imidazo[2,1-b]thiazoles and benzo[1,2-d:4,5-d']bis( nih.govnih.govrsc.orgthiadiazole) derivatives. nih.govnih.govnih.gov However, no studies have specifically targeted the C-H bonds of the this compound ring system for such transformations.

Ring-Opening and Ring-Transformation Reactions of the 1,2-Thiazole System

The stability and potential for ring-opening or ring-transformation reactions of the This compound system are not described in the available literature. The 1,2-thiazole (isothiazole) ring is a stable aromatic system, but under certain conditions, ring-opening can occur. For other heterocyclic systems like 1,2,5-thiadiazoles, decomposition of the ring has been noted as a side reaction in palladium-catalyzed couplings. researchgate.net However, no such reactivity data exists for this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3,5 Dimethoxy 1,2 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy of 4-bromo-3,5-dimethoxy-1,2-thiazole reveals the presence and arrangement of hydrogen atoms. Although specific spectral data for this exact compound is not widely available in the provided search results, analysis of similar structures allows for the prediction of its ¹H NMR spectrum. For instance, in related brominated and methoxylated aromatic compounds, the methoxy (B1213986) groups typically exhibit singlet peaks in the range of δ 3.8-4.0 ppm. The position of any protons on the thiazole (B1198619) ring would be influenced by the electron-withdrawing effects of the bromine and nitrogen atoms, as well as the electron-donating effects of the methoxy groups.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Assignment | | ~3.9 | Singlet | -OCH₃ | | ~4.1 | Singlet | -OCH₃ |

This table is predictive based on data from analogous structures, as direct experimental data for the target compound was not found in the search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the molecule. The carbons of the methoxy groups would appear at a characteristic chemical shift. The carbons of the thiazole ring would be significantly affected by the attached bromine and methoxy groups. The carbon atom bonded to the bromine (C4) is expected to have its resonance shifted due to the heavy atom effect and electronegativity of bromine.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | | ~56-61 | -OCH₃ | | ~95 | C4 | | ~150-160 | C3 and C5 |

This table is predictive based on data from analogous structures like 4-bromoisoxazoles and other substituted thiazoles, as direct experimental data for the target compound was not found in the search results. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. In the case of this compound, which lacks adjacent protons, COSY would primarily be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms. This would definitively link the proton signals of the methoxy groups to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not available, data from similar compounds can be used for prediction. nih.gov Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scielo.org.za The C-O stretching of the methoxy groups would likely appear as strong bands in the 1250-1000 cm⁻¹ region. The C=N stretching vibration of the thiazole ring is expected in the 1600-1475 cm⁻¹ range. tsijournals.com The C-S stretching vibration usually appears in the 750-600 cm⁻¹ region. tsijournals.com The C-Br stretching vibration is typically found at lower wavenumbers, often below 600 cm⁻¹.

| Predicted FT-IR Data for this compound | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | | ~2950-2850 | C-H stretch (methoxy) | | ~1600-1475 | C=N stretch (thiazole ring) | | ~1450 | CH₃ bend | | ~1250-1000 | C-O stretch (methoxy) | | ~750-600 | C-S stretch | | <600 | C-Br stretch |

This table is predictive based on data from analogous structures. nih.govtsijournals.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While no specific FT-Raman data for this compound was found, general principles can be applied. Symmetrically substituted aromatic rings and bonds involving heavier atoms often give rise to strong Raman signals. Therefore, the thiazole ring vibrations and the C-Br stretch would be expected to be prominent in the FT-Raman spectrum. Computational studies on similar molecules have been used to predict and assign Raman bands. rasayanjournal.co.in

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Detailed experimental mass spectrometry studies, including fragmentation analysis for this compound, have not been reported in peer-reviewed literature. However, computational predictions for its mass spectrometric behavior are available.

Public chemical databases provide predicted mass-to-charge ratios for various adducts of the molecule, which are essential for its identification in mass spectrometry experiments. These predictions are based on the compound's molecular formula, C₅H₆BrNO₂S. The predicted monoisotopic mass is 222.93027 Da. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 223.93755 |

| [M+Na]⁺ | 245.91949 |

| [M-H]⁻ | 221.92299 |

| [M+NH₄]⁺ | 240.96409 |

| [M]⁺ | 222.92972 |

This data is computationally predicted and has not been experimentally verified.

Without experimental data, a detailed discussion of the fragmentation pathways is not possible. Typically, for related thiazole compounds, fragmentation can involve the cleavage of the thiazole ring and the loss of substituents. mdpi.commdpi.com However, the specific fragmentation pattern for this compound would need to be determined through experimental analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

There is no published experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound. UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. For many thiazole derivatives, the UV-Vis absorption spectra are influenced by the substituents on the thiazole ring and the extent of the conjugated π-system. nih.govmdpi.com The presence of methoxy groups (electron-donating) and a bromine atom (electron-withdrawing) on the thiazole ring would be expected to influence the wavelength of maximum absorption (λmax). However, without experimental spectra, any discussion of its specific electronic transitions remains speculative.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for other bromo-thiazole derivatives have been determined, providing valuable information on the geometry of the thiazole ring and the nature of intermolecular interactions like hydrogen bonding and π-stacking, this specific information is not available for the title compound. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 4 Bromo 3,5 Dimethoxy 1,2 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-bromo-3,5-dimethoxy-1,2-thiazole, DFT calculations would provide significant insights into its molecular geometry, stability, and electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles.

The presence of two methoxy (B1213986) groups introduces the possibility of different conformations due to rotation around the C-O bonds. Conformational analysis would be performed to identify the most stable conformer, which is crucial for accurately predicting other molecular properties. The planarity of the thiazole (B1198619) ring and the orientation of the methoxy and bromo substituents would be of particular interest.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this compound is not available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C3-C4 | 1.39 | C4-C3-N2 | 115.0 |

| C4-S1 | 1.72 | C3-N2-S1 | 110.0 |

| S1-N2 | 1.65 | N2-S1-C4 | 95.0 |

| N2-C3 | 1.35 | S1-C4-C3 | 120.0 |

| C3-O1 | 1.36 | C4-C3-O1 | 122.0 |

| C5-O2 | 1.36 | N2-C3-O1 | 123.0 |

| C4-Br | 1.88 | S1-C4-Br | 119.0 |

| O1-C6 | 1.43 | C3-C4-Br | 121.0 |

| O2-C7 | 1.43 | C3-O1-C6 | 118.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. For this compound, the HOMO is expected to be localized on the electron-rich thiazole ring and the oxygen atoms of the methoxy groups, while the LUMO would likely be distributed over the ring and the bromine atom, which can act as an electron-withdrawing group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar structures.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Understanding the charge distribution within a molecule is essential for predicting its intermolecular interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity. The hydrogen atoms of the methoxy groups would exhibit a positive potential. The bromine atom would likely have a region of positive potential on its outermost surface (the σ-hole), making it susceptible to nucleophilic attack, a common feature for halogenated compounds.

Quantum Chemical Studies on Reactivity and Reaction Pathways

Beyond static properties, computational chemistry can also be used to explore the reactivity of a molecule and the mechanisms of its reactions.

Transition state theory is a fundamental concept in chemical kinetics. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and rate of a reaction. By locating and characterizing the transition state structures for potential reactions of this compound, such as nucleophilic substitution at the bromine atom or electrophilic attack on the thiazole ring, the feasibility of different reaction pathways can be assessed. These calculations would provide valuable information for synthetic chemists looking to utilize this compound as a building block.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic structure of this compound. These calculations would reveal how the HOMO-LUMO gap, charge distribution, and reaction barriers change in different solvents. For instance, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially altering the preferred reaction pathway compared to a nonpolar solvent. A study on a similar compound, 4-bromo-3-(methoxymethoxy)benzoic acid, demonstrated that solvation can alter the values of reactivity descriptors. researchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into their dynamic nature and interactions at an atomic level. For heterocyclic compounds like this compound, MD simulations can elucidate conformational flexibility, solvent effects, and the stability of interactions with biological macromolecules. While specific MD studies on this compound are not extensively documented in public literature, the application of this technique to structurally related thiazole derivatives provides a clear framework for its potential utility.

Research on various thiazole-containing compounds demonstrates that MD simulations are crucial for validating the stability of ligand-receptor complexes predicted by molecular docking. nih.govnih.gov For instance, in studies involving thiazole derivatives targeting enzymes like DNA gyrase B or SARS-CoV-2 main protease, MD simulations are run for extended periods (e.g., 100 nanoseconds) to monitor the conformational changes of both the ligand and the protein. nih.govnih.gov These simulations help confirm that the initial docked pose is stable and that the key interactions are maintained over time. nih.gov Analysis of the simulation trajectory can reveal important information about the root-mean-square deviation (RMSD) of the complex, indicating its stability, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein upon ligand binding.

| Thiazole Derivative Type | Biological Target | Simulation Time | Key Insights from MD Simulation | Source |

|---|---|---|---|---|

| Hybrid Chalcone-Thiazole | DNA Gyrase B | Not Specified | Validation of binding mode stability and identification of key interaction patterns for lead generation. | nih.gov |

| 1,3,4-Thiadiazole Derivative | SARS-CoV-2 Main Protease (Mpro) | 100 ns | Confirmed stability of the ligand-protein complex, with stable RMSD and MM-GBSA calculations showing favorable binding energy. | nih.gov |

| Quinoline-based Iminothiazoline | Elastase | Not Specified | Validated experimental results by confirming the stability of the inhibitor within the enzyme's active site. | nih.gov |

In Silico Studies for Ligand-Receptor Interactions (e.g., Molecular Docking for scaffold exploration)

In silico techniques, particularly molecular docking, are indispensable for the preliminary exploration of a chemical scaffold's potential to interact with biological targets. For this compound, these methods can predict its binding orientation, affinity, and specific interactions with the active sites of various proteins, thereby guiding synthetic efforts and biological screening. The thiazole ring is a recognized scaffold in medicinal chemistry, and numerous docking studies on its derivatives have been successfully conducted to explore their potential as therapeutic agents. semanticscholar.orgnih.gov

Molecular docking studies have been used to investigate thiazole derivatives as potential inhibitors for a wide range of protein targets, including elastase, the Rho6 protein involved in cancer, and aromatase for breast cancer treatment. nih.govsemanticscholar.orgnih.gov The process involves computationally placing the ligand (the thiazole derivative) into the binding site of a receptor whose three-dimensional structure is known. Scoring functions are then used to estimate the binding affinity, typically expressed as a docking score in kcal/mol, with more negative values indicating stronger predicted binding. nih.gov

These studies reveal crucial structural details about ligand-receptor complexes. For example, docking of thiazole conjugates against the Rho6 protein identified key arene-cation interactions with residues like Arg96 and Lys106. semanticscholar.org Similarly, docking of other derivatives into the aromatase active site helped to rationalize their inhibitory activity. nih.gov The analysis of these docked poses can highlight the importance of specific functional groups on the thiazole scaffold. For this compound, docking could elucidate the role of the bromo and dimethoxy groups in forming halogen bonds, hydrogen bonds, or hydrophobic interactions, thus providing a rationale for its observed or potential biological activity.

| Thiazole Scaffold | Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions | Source |

|---|---|---|---|---|

| 2-ethylidenehydrazono-5-arylazothiazole | Rho6 Protein | -8.2 | Arene-cation interaction with Arg96. | semanticscholar.org |

| Thiazole-dihydrofuran derivative | Aromatase | Not Specified | Investigation of interaction modes to explain inhibition profile. | nih.gov |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | Not Specified | Prediction of binding affinity to understand inhibition mechanism. | nih.gov |

| 1,3,4-Thiadiazole derivative | SARS-CoV-2 Mpro | -11.4 | Promising binding affinities with key viral enzymes. | nih.gov |

Advanced Electronic Structure Calculations (e.g., EDDB, GIMIC for electron delocalization)

Advanced electronic structure calculations provide profound insights into the fundamental properties of molecules, such as electron distribution and aromaticity, which govern their reactivity and behavior. For heteroaromatic systems like this compound, methods such as Electron Density of Delocalized Bonds (EDDB) and Gauge-Including Magnetically Induced Currents (GIMIC) are employed to quantify electron delocalization.

Studies on related bromo-heterocyclic systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govuni.luthiadiazole), have utilized these high-level ab initio calculations to understand the impact of bromine substitution on the electronic structure. mdpi.comnih.gov The GIMIC method calculates the magnetically induced current densities within a molecule, which is a direct measure of aromaticity. The EDDB method, on the other hand, analyzes the electron density to characterize delocalized bonding.

| Compound | Computational Method | Key Finding | Source |

|---|---|---|---|

| Benzo[1,2-d:4,5-d′]bis( nih.govnih.govuni.luthiadiazole) | High-level theory | Electron Affinity: 1.09 eV. | nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govuni.luthiadiazole) | EDDB, GIMIC | Incorporation of bromine improves electrical deficiency without significantly affecting aromaticity. | mdpi.comnih.gov |

| Benzo[1,2-c:4,5-c′]bis nih.govsemanticscholar.orguni.luthiadiazole (for comparison) | High-level theory | Electron Affinity: 1.90 eV. | nih.gov |

Research on this compound Remains Limited

Initial investigations into the chemical compound this compound have revealed a notable scarcity of dedicated research and publicly available data. While the broader class of thiazole derivatives is a subject of extensive study in various scientific fields, this specific molecule has yet to be the focus of significant published research.

Basic chemical property databases provide foundational information for this compound, including its molecular formula, C₅H₆BrNO₂S, and its structure. However, these sources currently lack references to peer-reviewed literature or patents that would detail its synthesis, reactivity, or potential applications.

Searches for information on related compounds, such as 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde (B2500322) and other brominated thiazoles, offer insights into the general chemical behavior and utility of the thiazole ring system. Thiazoles are recognized for their versatile role as intermediates in organic synthesis and as core structures in materials with interesting electronic and optical properties. For instance, various thiazole derivatives have been investigated for their applications in medicinal chemistry and materials science.

Despite the rich chemistry of the thiazole family, specific details regarding this compound are not available in the current body of scientific literature. Consequently, a detailed discussion of its role in the construction of polyheterocyclic systems, its application in synthesizing functionalized organic molecules, its electronic and optical properties, its potential in materials like organic semiconductors, or its contributions to catalysis research cannot be provided at this time. Further research is needed to elucidate the specific characteristics and potential of this particular thiazole derivative.

Advanced Research Applications and Potential of 4 Bromo 3,5 Dimethoxy 1,2 Thiazole in Scientific Disciplines

Contributions to Catalysis Research

Investigation as a Ligand in Transition Metal-Catalyzed Transformations

The isothiazole (B42339) nucleus is a recognized structural motif in the design of ligands for transition metal complexes. thieme-connect.com While specific studies investigating 4-Bromo-3,5-dimethoxy-1,2-thiazole as a ligand are not extensively documented, the chemistry of related bromo-heterocyclic compounds provides a framework for its potential applications. For instance, bromo-derivatives of fused thiadiazoles are known to participate in transition metal-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. nih.gov In these cases, the bromine atom serves as a reactive handle for forming new carbon-carbon bonds, while the heterocyclic core can influence the catalytic activity. The presence of both a nitrogen and a sulfur atom in the isothiazole ring of this compound offers potential coordination sites for metal centers, a critical feature for a ligand in catalytic transformations.

Studies on Catalytic Activity in Organic Reactions

Although direct studies on the catalytic activity of this compound are not prominent in the literature, the broader family of isothiazole derivatives is integral to the synthesis of compounds with notable biological and chemical reactivity. medwinpublishers.comresearchgate.net The reactivity of the bromo-substituent, which can be leveraged in various organic reactions, is a key feature. For example, the bromine atom on related benzo-bis-thiadiazole structures has been shown to be reactive in aromatic nucleophilic substitution reactions, although it can be resistant to certain nucleophiles. nih.gov The potential for this compound to act as a precursor or catalyst in organic synthesis remains an area for future exploration.

Medicinal Chemistry Research as a Privileged Scaffold for Analogue Development

The isothiazole ring system is considered an important building block in medicinal chemistry, forming the core of numerous biologically active compounds. thieme-connect.commedwinpublishers.comresearchgate.net Isothiazole derivatives have been investigated for a wide array of therapeutic applications, including as antiviral and anti-inflammatory agents, and in the treatment of Alzheimer's disease. medwinpublishers.comresearchgate.net This established biological relevance makes the isothiazole core a "privileged scaffold"—a molecular framework that is recurrently found in active pharmaceutical ingredients.

Design and Synthesis of Thiazole-Based Analogues for Structure-Activity Relationship Studies

The development of new therapeutic agents often relies on the systematic synthesis of analogues to determine structure-activity relationships (SAR). The isothiazole and its isomer, thiazole (B1198619), serve as versatile scaffolds for such studies. For example, researchers have designed and synthesized series of thiazole-based stilbene (B7821643) analogues and evaluated them as inhibitors of DNA topoisomerase IB, an important cancer target. nih.gov In another study, 4-substituted methoxybenzoyl-aryl-thiazoles were developed as potent anticancer agents, with SAR studies indicating that modifications to the different rings and the linker between them significantly impacted antiproliferative activity against cancer cell lines. nih.gov

A series of novel isothiazole–thiazole derivatives were synthesized and tested for fungicidal activity against oomycetes, demonstrating how modifications to the scaffold can lead to highly potent compounds. nih.gov

| Compound | Inhibition (%) against P. cubensis (at 100 mg L⁻¹) | Inhibition (%) against P. infestans (at 100 mg L⁻¹) | EC₅₀ (mg L⁻¹) against P. cubensis |

|---|---|---|---|

| 6u | 100 | 100 | 0.046 |

| Oxathiapiprolin | 100 | 100 | 0.005 |

Data sourced from a study on novel isothiazole–thiazole derivatives. nih.gov Compound 6u represents a lead compound from the synthesized series.

Exploration of Bioisosteric Replacements for Lead Compound Optimization

Bioisosteric replacement, the substitution of one part of a molecule with another having similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. "Scaffold hopping" is a related strategy where the core of a molecule is replaced with a novel scaffold to explore new chemical space and intellectual property. Recently, a novel fused heteroaromatic system, 2H-thiazolo[4,5-d] thieme-connect.commedwinpublishers.comresearchgate.nettriazole, was developed specifically as a building block for such scaffold-hopping strategies in medicinal chemistry. nih.govrsc.org This underscores the value of heterocyclic systems like isothiazole in generating new lead compounds by serving as or being replaced by bioisosteric alternatives. While no specific bioisosteric replacement studies involving this compound are reported, its structure is suitable for such exploratory modifications.

Potential in Agrochemical Research as a Structural Motif

The thiazole and isothiazole heterocycles are well-established structural motifs in the field of crop protection. nih.gov Their derivatives are known to exhibit a broad range of biological activities, including fungicidal, insecticidal, and herbicidal properties, making them attractive for the development of new and effective agrochemicals. nih.govnih.gov The low toxicity and potential for diverse structural modification of these compounds are particularly advantageous for creating green pesticides. nih.gov

The combination of different heterocyclic rings has led to potent agrochemicals. For instance, isothiazole–thiazole derivatives have been designed and synthesized, yielding compounds with ultrahigh fungicidal activity. nih.govrsc.org One such derivative, compound 6u, was found to be highly effective against pathogens like Pseudoperonospora cubensis and Phytophthora infestans, which affect a wide range of crops. nih.gov This research highlights the significant potential of the isothiazole scaffold, as found in this compound, as a foundational element for the discovery of next-generation crop protection agents.

| Compound Name | Agrochemical Type | Heterocyclic Core |

|---|---|---|

| Thiabendazole | Fungicide | Thiazole |

| Oxathiapiprolin | Fungicide | Thiazole |

| Isotianil | Fungicide | Isothiazole |

This table provides examples of the successful commercial application of the thiazole and isothiazole scaffolds in agrochemicals. nih.gov

Future Directions and Emerging Research Avenues for 4 Bromo 3,5 Dimethoxy 1,2 Thiazole

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. bohrium.com For the synthesis of 4-bromo-3,5-dimethoxy-1,2-thiazole and its derivatives, future research will likely prioritize the development of sustainable and eco-friendly methods. This includes the use of greener solvents like water and ionic liquids, as well as the implementation of energy-efficient techniques such as microwave and ultrasound irradiation. bohrium.combepls.comtandfonline.com The goal is to create high-yielding, cost-effective, and environmentally responsible synthetic pathways. bohrium.comrsc.org

Recent advancements in the synthesis of thiazole (B1198619) derivatives have already highlighted the potential of these green approaches. For instance, catalyst-free reactions in water and microwave-assisted multicomponent reactions have shown promise in producing various substituted thiazoles with high yields and minimal by-products. bepls.com Similarly, the use of reusable catalysts, such as silica-supported tungstosilisic acid, has been shown to be effective in the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com These methodologies could be adapted and optimized for the specific synthesis of this compound.

Exploration of Unprecedented Reactivity and Derivatization Strategies

The bromine atom on the this compound ring serves as a versatile handle for a wide range of chemical transformations. Future research will undoubtedly delve deeper into exploring its reactivity to create a diverse library of derivatives with unique properties. This includes investigating its participation in various cross-coupling reactions, such as the Suzuki and Stille reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov

Furthermore, the potential for C-H bond functionalization on the thiazole ring presents an exciting frontier for creating novel derivatives. researchgate.net Programmed and regioselective C-H activation would allow for the precise installation of various functional groups, leading to compounds with tailored electronic and steric properties. researchgate.net The exploration of reactions like electrophilic substitution and the formation of organometallic intermediates will also be crucial in expanding the synthetic utility of this compound. nih.gov

Integration into Supramolecular Architectures and Nanomaterials

The unique electronic and structural characteristics of this compound make it a promising building block for the construction of supramolecular assemblies and advanced nanomaterials. Its ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, could be harnessed to create well-defined, functional architectures. nih.govacs.org

Future research could focus on incorporating this thiazole derivative into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other porous materials. These materials could have applications in gas storage, separation, and catalysis. Additionally, the integration of this compound into polymeric structures or as a component in the synthesis of quantum dots could lead to new materials with interesting optical and electronic properties.

Advanced Spectroscopic and Imaging Studies at the Molecular Level

A thorough understanding of the molecular properties of this compound is essential for its rational design and application in various fields. Advanced spectroscopic techniques will play a pivotal role in elucidating its electronic structure, excited-state dynamics, and intermolecular interactions. nih.gov

Techniques such as time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the photophysical and photochemical behavior of this molecule. nih.gov Furthermore, advanced imaging techniques, like single-molecule spectroscopy and high-resolution microscopy, could be employed to visualize the behavior of individual molecules and their assemblies, offering unprecedented molecular-level detail.

Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Modeling

The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating the discovery and development of new molecules and materials. nih.govnih.govresearchgate.net In the context of this compound, computational methods can be used to predict its reactivity, spectroscopic properties, and potential for self-assembly. mdpi.com

Density functional theory (DFT) calculations can provide insights into the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts. nih.govmdpi.com Molecular dynamics (MD) simulations can be used to study its conformational dynamics and interactions with other molecules or surfaces. nih.gov This computational data can guide experimental efforts, leading to a more efficient and targeted approach to the synthesis and characterization of new derivatives and materials based on this compound. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What synthetic strategies optimize the yield of 4-Bromo-3,5-dimethoxy-1,2-thiazole?

- Methodological Answer : Employ reflux in DMSO (18 hours) followed by vacuum distillation and crystallization (water-ethanol mixture) to achieve ~65% yield. Catalytic systems like Pd(PPh₃)₂Cl₂ (0.26 mmol) with triphenylphosphine in Et₃N/THF (1:1) enhance intermediate stability. Monitor reaction progress via TLC to avoid over-functionalization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C3/C5 and bromine at C4). IR spectroscopy identifies C-O (methoxy) and thiazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular mass and isotopic patterns .

Q. How can the bromine substituent be leveraged in cross-coupling reactions?

- Methodological Answer : Apply Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₂Cl₂ (0.26 mmol) and CuI (0.13 mmol) in Et₃N/THF at 55°C. Degas solvents to prevent catalyst deactivation and maintain an inert argon atmosphere .

Advanced Research Questions

Q. What mechanistic approaches suppress side reactions (e.g., dimerization) during functionalization?

- Methodological Answer : Introduce electrophiles gradually under argon with acidic additives (e.g., glacial acetic acid) to stabilize reactive intermediates. Optimize stoichiometry (1:1 molar ratio of substrate to reagent) and terminate reactions at 80–90% conversion via TLC .

Q. How do computational models predict electronic properties of derivatives?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to map Mulliken charges and HOMO-LUMO gaps. For example, a HOMO-LUMO gap of ~4.1 eV indicates moderate electrophilicity, guiding regioselectivity in nitration or halogenation .

Q. What methodologies assess environmental persistence and ecotoxicity?

- Methodological Answer : Simulate hydrolysis at pH 4–10 with LC-MS monitoring to determine half-lives (e.g., t₁/₂ = 12 hours at pH 10). Evaluate aquatic toxicity using Daphnia magna assays (OECD 202) and sediment-water partitioning (log Kₒc = 2.8) to model mobility .

Data-Driven Insights

- Synthetic Yield Optimization : Prolonged reflux (18 hours) in DMSO increases crystallinity, yielding ~65% purity after ethanol-water recrystallization .

- Catalytic Efficiency : Pd(PPh₃)₂Cl₂ with triphenylphosphine (1:1 ratio) reduces palladium aggregation, improving cross-coupling efficiency by 20–30% .

- Environmental Hazard : The compound’s log Kₒc (2.8) suggests moderate soil adsorption, requiring biodegradability testing under OECD 301F guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。